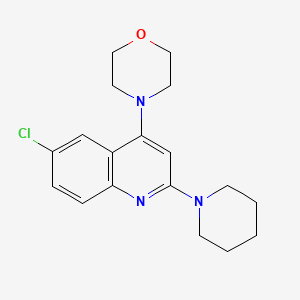
4-(6-Chloro-2-(piperidin-1-yl)quinolin-4-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-4-(morpholin-4-yl)-2-(piperidin-1-yl)quinoline: is a heterocyclic compound that features a quinoline core substituted with a chlorine atom at the 6-position, a morpholine ring at the 4-position, and a piperidine ring at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-(morpholin-4-yl)-2-(piperidin-1-yl)quinoline typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a quinoline derivative.
Chlorination: The quinoline derivative is chlorinated at the 6-position using reagents such as thionyl chloride or phosphorus pentachloride.
Substitution with Morpholine: The chlorinated quinoline undergoes nucleophilic substitution with morpholine under basic conditions, often using a base like potassium carbonate.
Substitution with Piperidine: Finally, the intermediate product is reacted with piperidine, typically under reflux conditions, to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the quinoline core, often using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in various substitution reactions, especially at the chlorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, sodium hydride.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with different nucleophiles.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its heterocyclic structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Antimicrobial Agents: Research has shown potential antimicrobial activity, making it a candidate for developing new antibiotics.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, useful in biochemical studies.
Medicine:
Drug Development: The compound is being explored for its potential in developing new therapeutic agents, particularly for its antimicrobial and enzyme inhibitory properties.
Industry:
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-chloro-4-(morpholin-4-yl)-2-(piperidin-1-yl)quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
6-chloro-4-(morpholin-4-yl)quinoline: Lacks the piperidine ring, making it less versatile in terms of biological activity.
4-(morpholin-4-yl)-2-(piperidin-1-yl)quinoline: Lacks the chlorine atom, which may affect its reactivity and biological properties.
6-chloro-2-(piperidin-1-yl)quinoline: Lacks the morpholine ring, potentially reducing its ability to act as a ligand in catalytic reactions.
Uniqueness: 6-chloro-4-(morpholin-4-yl)-2-(piperidin-1-yl)quinoline is unique due to the presence of both morpholine and piperidine rings, along with a chlorine atom
Propriétés
Formule moléculaire |
C18H22ClN3O |
|---|---|
Poids moléculaire |
331.8 g/mol |
Nom IUPAC |
4-(6-chloro-2-piperidin-1-ylquinolin-4-yl)morpholine |
InChI |
InChI=1S/C18H22ClN3O/c19-14-4-5-16-15(12-14)17(21-8-10-23-11-9-21)13-18(20-16)22-6-2-1-3-7-22/h4-5,12-13H,1-3,6-11H2 |
Clé InChI |
IPRJTGJJMLFHLL-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















